molecular formula C8H5MnO3- B8566760 Cymantrene

Cymantrene

Cat. No.: B8566760
M. Wt: 204.06 g/mol
InChI Key: CENDTHIEZAWVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manganese cyclopentadienyl tricarbonyl is a bright yellow, crystalline solid with a camphor-like odor. Sublimes 75-77 °C. Slightly soluble in water. Used as an octane enhancement additive for unleaded gasoline.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Cymantrene derivatives have been synthesized and evaluated for their anticancer properties. A study reported the synthesis of this compound-nucleobase conjugates, which demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most cytotoxic compounds exhibited IC50 values around 7 µM, indicating their potential as effective anticancer agents due to their ability to induce oxidative stress and apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1A5497Induction of oxidative stress
2SKOV-37Apoptosis and autophagy induction
CMCF-7/DX8Cell cycle arrest

1.2 Antibacterial and Antiparasitic Activity

This compound derivatives also exhibit antibacterial and antitrypanosomal activities. For instance, certain this compound compounds showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations ranging from 8 to 64 µg/mL . Additionally, this compound-nucleobase conjugates showed promising activity against the protozoan parasite Trypanosoma brucei, with growth inhibition values in the low micromolar range .

Table 2: Antibacterial and Antiparasitic Activity

CompoundTarget OrganismMIC (µg/mL)Activity Type
1MRSA8-64Antibacterial
4Trypanosoma brucei3-4Antitrypanosomal

Materials Science

This compound has been explored for its potential in materials science, particularly in the development of photodynamic therapy agents. Paramagnetic cymantrenes can act as contrast agents in magnetic resonance imaging (MRI), enhancing imaging capabilities due to their unique magnetic properties . Furthermore, the photodynamic therapeutic activity of this compound derivatives suggests their applicability in targeted cancer therapies .

Case Study: Photodynamic Therapy Using this compound Derivatives

A recent study synthesized nitroxide-substituted cymantrenes to investigate their structure and magnetic properties. These derivatives showed promise as photodynamic agents due to their ability to generate reactive oxygen species upon light activation, which can selectively target cancer cells while minimizing damage to surrounding healthy tissue .

Synthesis and Structural Diversity

The structural diversity of this compound allows for functionalization at various positions on the cyclopentadienyl ligand, leading to a wide range of biological activities. The synthesis of this compound derivatives often involves modifying the tricarbonyl ligand position or introducing nucleobases to enhance biological efficacy .

Table 3: Summary of Synthesized this compound Derivatives

DerivativeFunctionalizationBiological Activity
1Nucleobase attachmentAnticancer, Antitrypanosomal
2Fluorouracil moietyEnhanced trypanocidal activity
CAdenine attachmentAnticancer

Properties

Molecular Formula

C8H5MnO3-

Molecular Weight

204.06 g/mol

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;manganese

InChI

InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;;

InChI Key

CENDTHIEZAWVHS-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn]

boiling_point

Sublimes (NIOSH, 2022)

melting_point

167 °F (Sublimes) (NIOSH, 2022)

physical_description

Manganese cyclopentadienyl tricarbonyl is a bright yellow, crystalline solid with a camphor-like odor. Sublimes 75-77 °C. Slightly soluble in water. Used as an octane enhancement additive for unleaded gasoline.
Yellow, crystalline solid with a characteristic odor. [Note: An antiknock additive for gasoline. May be found in an oil & gaseous solution.] [NIOSH]

solubility

Slight (NIOSH, 2022)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 300 ml stainless steel autoclave was charged with 2.00 g manganese (II) acetate (11.6 mmol), 3.07 g cyclopentadiene monomer (46.5 mmol), 70 ml ether, and 4.0 g TEA (35.1 mmol) pre-mixed with some of the ether. The autoclave was sealed and purged with CO. The carbonylation was carried out at 550 psi total pressure and a temperature of 175° C. for two hours. The cooled reactor was vented and the contents transferred to an Erlenmeyer flask. A solution of 10% HCl was added carefully until the salts dissolved. The organic layer was separated and washed with water, dried (MgSO4), filtered and evaporated leaving a red oil. Pentane (100 ml) was added. Cooling to -78° C. for several hours gave 1.10 g (54%) of cyclopentadienylmanganese tricarbonyl product as yellow crystals, mp 65°-69° C.
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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